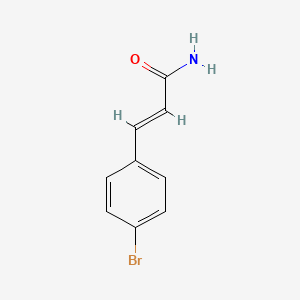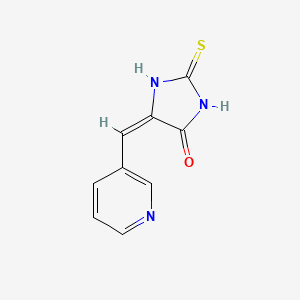![molecular formula C9H6ClN3O4S B2361959 5-[(4-氯-3-硝基-1H-吡唑-1-基)甲基]噻吩-2-羧酸 CAS No. 1006955-33-4](/img/structure/B2361959.png)
5-[(4-氯-3-硝基-1H-吡唑-1-基)甲基]噻吩-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a chloro and nitro group, linked to a thiophene ring via a carboxylic acid group
科学研究应用
5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting inflammatory and infectious diseases.
Materials Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other electronic materials.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways involving pyrazole and thiophene derivatives.
作用机制
Target of Action
The primary targets of the compound “5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid” are currently unknown. The compound is a derivative of imidazole, which is known to have a broad range of biological properties and is an important synthon in the development of new drugs . .
Mode of Action
The mode of action of this compound is not explicitly reported in the literature. Given its structural similarity to imidazole derivatives, it may interact with its targets in a similar manner. Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The compound is known to be soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol, but insoluble in water . This suggests that the compound may have good bioavailability when administered in an appropriate formulation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets. This compound is known to be stable under normal temperature and pressure .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic conditions.
Nitration and chlorination: The pyrazole ring is then nitrated and chlorinated using nitric acid and chlorine gas, respectively.
Linking to thiophene: The chlorinated and nitrated pyrazole is then reacted with thiophene-2-carboxylic acid under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and chlorination, and the use of catalysts to improve yield and reduce reaction times.
化学反应分析
Types of Reactions
5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation with amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), amines or thiols.
Coupling: Carbodiimides (e.g., EDC), amines.
Major Products
Reduction: 5-[(4-amino-3-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid.
Substitution: 5-[(4-substituted-3-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid.
Coupling: Amides or esters of the original compound.
相似化合物的比较
Similar Compounds
5-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid: Lacks the nitro group, which may affect its reactivity and biological activity.
5-[(4-nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid: Lacks the chloro group, which may influence its chemical properties and applications.
属性
IUPAC Name |
5-[(4-chloro-3-nitropyrazol-1-yl)methyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O4S/c10-6-4-12(11-8(6)13(16)17)3-5-1-2-7(18-5)9(14)15/h1-2,4H,3H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUQVYIBWVVSIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)CN2C=C(C(=N2)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
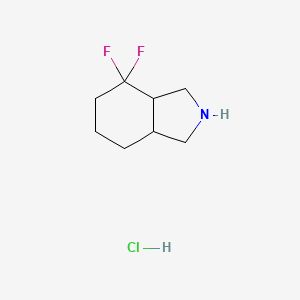
![3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2361881.png)
![1-[1-(4-fluorophenyl)cyclobutanecarbonyl]-N-methylpiperidin-4-amine hydrochloride](/img/structure/B2361882.png)
![(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)but-2-enamide](/img/structure/B2361883.png)
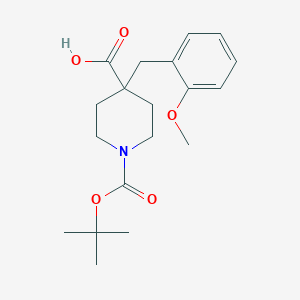

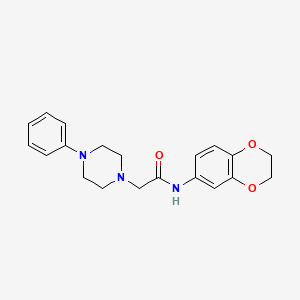
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B2361889.png)
![2-(Tert-butylsulfonyl)-2-[2-(4-chlorophenyl)hydrazono]acetonitrile](/img/structure/B2361890.png)
![2-(4-benzoylbenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2361892.png)
![2-cyclopropyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2361893.png)
